molecular formula C12H14O3 B079651 6,7-Dimethoxy-1-tetralone CAS No. 13575-75-2

6,7-Dimethoxy-1-tetralone

Cat. No.: B079651
CAS No.: 13575-75-2
M. Wt: 206.24 g/mol
InChI Key: YNNJHKOXXBIJKK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-tetralone reacts with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz[c]acridine.

Scientific Research Applications

  • Synthesis and Potential Applications : 6,7-Dimethoxy-1-tetralone serves as a versatile starting material for many dopaminergic compounds, allowing for practical and cost-effective synthesis from readily available materials. This synthesis approach is practical for large-scale production and has applications in creating various pharmacologically active compounds (Qandil, Miller, & Nichols, 1999).

  • Pharmacological Effects : The compound is used in the preparation of potent dopaminergic agonists, demonstrating effects on neurotransmitter release in rat brain slices. This indicates its importance in the development of drugs affecting dopamine systems (Horn, Grol, Dijkstra, & Mulder, 1978).

  • Antitumor Activities : Novel substituted 6,7-Dimethoxy-1-tetralones have shown cytotoxic effects against cancer cells. Compounds with specific substituents demonstrated high cytotoxicity, suggesting the compound's relevance in developing antitumor drugs (Shih, Deng, Carrera, Adachi, Cottam, & Carson, 2000).

  • Transformation and Synthesis Techniques : Studies have explored various synthesis and transformation techniques of this compound, demonstrating its versatility and applicability in different chemical processes. This includes transformations under specific conditions and the synthesis of various derivatives (Kim, Park, Kim, Yoon, Shin, & Koh, 1984).

  • Role in Natural Product Synthesis : It's an important intermediate in synthesizing analgesics, morphines, and steroids, emphasizing its significance in natural product chemistry (Cabrera, Sánchez, & Banerjee, 2011).

  • Chemical Transformations : The compound undergoes interesting molecular transformations under specific conditions, further highlighting its chemical versatility and potential for creating diverse chemical structures (Banerjee, Bedoya, Vera, Meleán, Mora, Laya, & Alonso, 2004).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known to react with 2-amino-4,5-dimethoxyacetophenone to form 5,6-dihydro-2,3,9,10-tetramethoxybenz . This suggests that it can interact with certain enzymes and proteins, although the specific nature of these interactions is not currently known.

Cellular Effects

The cellular effects of 6,7-Dimethoxy-1-tetralone are not well-studied. It has been used as a precursor to compounds with known cellular effects. For example, it can be used to synthesize quinolines with dopaminergic activity, which can influence cell signaling pathways . It can also be used to synthesize naphthols with anti-inflammatory activity, which can impact cellular metabolism .

Molecular Mechanism

It is known to undergo bromination to form 2-bromotetralones , suggesting that it can interact with bromine atoms at the molecular level. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-6-8-4-3-5-10(13)9(8)7-12(11)15-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNJHKOXXBIJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295810
Record name 6,7-Dimethoxy-1-tetralone
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Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13575-75-2
Record name 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone
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Record name 3,4-Dihydro-6,7-dimethoxy-1(2H)-naphthalenone
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Record name 13575-75-2
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Record name 6,7-Dimethoxy-1-tetralone
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Record name 6,7-Dimethoxy-1-tetralone
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Record name 3,4-DIHYDRO-6,7-DIMETHOXY-1(2H)-NAPHTHALENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6,7-Dimethoxy-1-tetralone in organic synthesis?

A: this compound serves as a crucial building block in synthesizing complex organic molecules, particularly benzo[c]phenanthridine alkaloids []. These alkaloids exhibit diverse biological activities and are of significant interest in medicinal chemistry.

Q2: How is this compound typically incorporated into the synthesis of target molecules?

A: The Rodionov-Suvorov scheme utilizes this compound derivatives, specifically 3,3-diethoxycarbonyl-2-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-tetralone, as a key intermediate []. This compound acts as an ACD synthon, enabling the construction of the benzo[c]phenanthridine core structure.

Q3: Are there alternative synthetic routes to access this compound derivatives besides the Rodionov-Suvorov scheme?

A: Yes, Gensler's route offers an alternative approach to synthesizing specific this compound derivatives, such as 3-carboxy-4-(p-tolyl)-6,7-dimethoxy-1-tetralone and its analogs []. This method has proven effective in producing intermediates for synthesizing β-apopicropodophyllin analogs, which exhibit antimitotic activity.

Q4: What types of reactions can be performed on the exomethylene group present in some this compound derivatives?

A: Research indicates that the exomethylene group in compounds like 3-carboxy-2-methylene-4-(3′,4′,5′-trimethoxyphenyl)-6,7-dimethoxy-1-tetralone can undergo various addition reactions []. This reactivity allows for further structural diversification and tailoring of the molecule's properties.

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